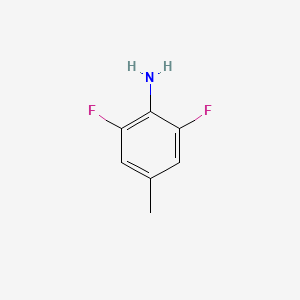

2,6-Difluoro-4-methylaniline

Description

BenchChem offers high-quality 2,6-Difluoro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJBNEFMCNLWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612167 | |

| Record name | 2,6-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379028-84-8 | |

| Record name | 2,6-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,6-Difluoro-4-methylaniline

This technical guide provides an in-depth analysis of 2,6-Difluoro-4-methylaniline , a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and pharmaceutical kinase inhibitors.[1]

CAS Number: 1379028-84-8 HCl Salt CAS: 2376634-09-0[1]

Core Identity & Chemical Significance

Chemical Identity

| Property | Specification |

| IUPAC Name | 2,6-Difluoro-4-methylaniline |

| Synonyms | 4-Amino-3,5-difluorotoluene; 3,5-Difluoro-p-toluidine |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| SMILES | CC1=CC(F)=C(N)C(F)=C1 |

| Appearance | Off-white to pale brown solid or crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |

| pKa (Calc) | ~2.5 - 3.0 (Significantly lower than aniline due to ortho-F effect) |

The "Fluorine Effect" in Drug Design

This molecule is not merely a building block; it is a pharmacophore modulator . The specific substitution pattern (2,6-difluoro) imparts critical properties to downstream Active Pharmaceutical Ingredients (APIs):

-

Metabolic Blockade: The fluorine atoms at positions 2 and 6 block the ortho-positions from metabolic oxidation (ring hydroxylation) by Cytochrome P450 enzymes.

-

Electronic Modulation: The strong electronegativity of the two fluorine atoms inductively withdraws electron density from the amine nitrogen. This lowers the pKa of the aniline, reducing its basicity. In kinase inhibitors, this often improves hydrogen bond donor capability of the NH group to the hinge region of the kinase ATP-binding pocket.

-

Lipophilicity Tuning: The fluorine atoms increase lipophilicity (

) without the steric bulk of chlorine or bromine, facilitating membrane permeability.

Synthesis & Manufacturing Protocols

High-purity synthesis of 2,6-Difluoro-4-methylaniline is challenging due to the directing effects of the fluorine atoms.[1] Two primary methodologies are recognized: the Classical Nitration Route (Scale-up friendly) and the Modern Coupling Route (Lab-scale precision).[1]

Route A: Electrophilic Nitration (Industrial Approach)

This route utilizes 3,5-difluorotoluene as the starting material. The challenge is regioselectivity; the methyl group directs ortho/para, while the fluorines direct ortho/para to themselves. Position 4 (the target) is sterically crowded but electronically activated.

-

Step 1: Nitration

-

Precursor: 3,5-Difluorotoluene.

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Conditions: Low temperature (-10°C to 0°C) to control exotherm and improve regioselectivity toward the 4-position over the 2-position.[1]

-

Intermediate: 4-Nitro-3,5-difluorotoluene.

-

-

Step 2: Reduction

-

Reagents:

(gas), Pd/C (catalyst) or Fe/HCl (Bechamp reduction). -

Solvent: Methanol or Ethanol.

-

Mechanism: Catalytic hydrogenation of the nitro group to the amine.

-

Route B: Palladium-Catalyzed Coupling (Lab-Scale)

For research applications requiring high isomeric purity without separation of nitration isomers.[1]

-

Precursor: 4-Bromo-2,6-difluoroaniline.

-

Reagents: Methylboronic acid,

(Catalyst), -

Conditions: Suzuki-Miyaura Coupling, 80°C, Dioxane/Water.

-

Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation with the methylboronate and reductive elimination.

Synthesis Workflow Diagram

Figure 1: Comparison of Industrial (Nitration) and Laboratory (Suzuki Coupling) synthesis routes.

Applications in Drug Discovery & Agrochemistry

Kinase Inhibitor Development

The 2,6-difluoroaniline motif is a "privileged structure" in medicinal chemistry.

-

Mechanism: The aniline nitrogen often serves as a hinge binder. The flanking fluorines reduce the electron density on the nitrogen, preventing metabolic N-oxidation and reducing the energetic penalty of desolvation when entering the hydrophobic kinase pocket.

-

Example Class: Used in the synthesis of inhibitors targeting MEK , EGFR , or B-RAF pathways where the 4-methyl group fills a small hydrophobic sub-pocket (selectivity filter).[1]

Agrochemicals[1][9]

-

Herbicides: The difluoro-methyl-aniline scaffold is used to synthesize acetanilide herbicides.[1] The fluorine atoms increase environmental stability and soil half-life by retarding microbial degradation of the aromatic ring.

Safety, Handling & Storage (HSE)

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Handling Protocol

-

Engineering Controls: Handle only in a fume hood or glovebox (inert atmosphere preferred for long-term storage).

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2-8°C under Argon or Nitrogen. The amine is prone to oxidation (browning) upon exposure to air and light.

References

-

Sigma-Aldrich. 2,6-Difluoro-4-methylaniline Product Sheet (CAS 1379028-84-8). Retrieved from

-

BLD Pharm. 2,6-Difluoro-4-methylaniline Safety & Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-Difluoro-4-methylaniline. Retrieved from

-

Capot Chemical. Certificate of Analysis: 2,6-Difluoro-4-methylaniline. Retrieved from

Sources

Introduction: The Strategic Importance of Fluorinated Anilines

An In-Depth Technical Guide to 2,6-Difluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. 2,6-Difluoro-4-methylaniline stands out as a pivotal building block in this context. Its utility stems from the precise arrangement of two electron-withdrawing fluorine atoms ortho to a nucleophilic amino group, coupled with an electron-donating methyl group at the para position. This substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate for synthesizing complex, high-value molecules.

This guide offers a comprehensive technical overview of 2,6-Difluoro-4-methylaniline, delving into its chemical structure, synthesis, reactivity, and applications, with a focus on the underlying principles that drive its utility in research and development.

Core Chemical Identity and Physicochemical Properties

2,6-Difluoro-4-methylaniline, also known as 2,6-difluoro-p-toluidine, is an aromatic amine whose structure is foundational to its function. The ortho-difluoro substitution sterically shields the amine and significantly modulates its basicity and the reactivity of the aromatic ring.

| Property | Value | Source |

| IUPAC Name | 2,6-Difluoro-4-methylaniline | N/A |

| CAS Number | Not explicitly available; related compounds are well-documented. | N/A |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Varies; often a liquid or low-melting solid | N/A |

| Boiling Point | Data not available; related isomer 2-fluoro-4-methylaniline boils at 70-71°C (7 mmHg) | [2] |

| Density | Data not available; related isomer 2-fluoro-4-methylaniline has a density of 1.108 g/cm³ | [2] |

| SMILES | Cc1cc(F)c(N)c(F)c1 | N/A |

| InChI Key | InChIKey=ZQEXBVHABAJPHJ-UHFFFAOYSA-N (for 2-fluoro-4-methylaniline) | [2][3][4] |

Note: Specific data for the 2,6-difluoro isomer can be sparse in public databases; properties of related isomers are provided for context.

Synthesis Strategies: From Simple Precursors to a High-Value Intermediate

The synthesis of polysubstituted anilines like 2,6-Difluoro-4-methylaniline often involves multi-step pathways starting from readily available materials. A common conceptual approach involves the strategic introduction of fluorine and amine functionalities onto a substituted benzene ring. One patented method for a related compound, 2,6-difluoroaniline, starts from 1,2,3-trichlorobenzene, highlighting the industrial logic of using inexpensive feedstocks.[5]

A plausible laboratory-scale synthesis could involve the nitration of a corresponding difluorotoluene followed by reduction.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,6-Difluoro-4-methylaniline.

Experimental Protocol: Reduction of a Nitroarene Precursor

This protocol describes the reduction of a hypothetical 2,6-difluoro-4-methyl-1-nitrobenzene intermediate. This is a standard and robust transformation in organic synthesis.

Self-Validating System: The success of this reaction is validated by the complete consumption of the starting material (monitored by TLC) and the appearance of the aniline product, confirmed by spectroscopic analysis. The workup is designed to remove the metal catalyst and neutralize the acid, ensuring a pure product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2,6-difluoro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol (10-15 mL per gram of nitroarene).

-

Causality: Ethanol is an excellent solvent for both the organic starting material and the acidic reagent, facilitating a homogeneous reaction environment.

-

-

Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension. Then, add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic.

-

Causality: SnCl₂ is a classical and effective reducing agent for aromatic nitro groups in the presence of acid. The large excess ensures the reaction goes to completion. HCl activates the tin reagent and protonates the nitro group, facilitating reduction.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

-

Causality: Neutralization is critical to deprotonate the anilinium salt to the free aniline, which is soluble in organic solvents. It also precipitates the tin salts, allowing for their removal.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,6-Difluoro-4-methylaniline is governed by the interplay of its functional groups.

-

Amino Group (-NH₂): It is a nucleophilic center and a base, although its basicity is significantly reduced by the ortho-difluoro groups' inductive electron withdrawal. It readily undergoes acylation, alkylation, and diazotization reactions.

-

Aromatic Ring: The amino and methyl groups are strong and weak activating groups, respectively, directing electrophiles to the ortho and para positions. The fluorine atoms are deactivating but also ortho/para-directing. The net effect is that electrophilic aromatic substitution (e.g., halogenation, nitration) is feasible, with the C3 and C5 positions being the most likely sites for substitution due to the combined directing effects.

Key Reaction: Electrophilic Bromination

The bromination of substituted anilines is a fundamental reaction for introducing further diversity. For difluoro-anilines, this reaction can proceed with high regioselectivity.

Caption: Reaction scheme for the electrophilic bromination of the title compound.

Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline

This protocol for a closely related compound demonstrates the methodology.[6]

-

Dissolution: Dissolve 2,6-difluoroaniline (1.0 eq, e.g., 3.0g) in glacial acetic acid (10 mL).

-

Causality: Acetic acid serves as a polar solvent and can activate the bromine.

-

-

Bromine Addition: Add bromine (1.0-1.1 eq, e.g., 1.2 mL) to the solution at room temperature.

-

Reaction: Stir the mixture for 15-30 minutes. The reaction is typically fast.

-

Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with an aqueous solution of sodium carbonate and extract the product with dichloromethane.

-

Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the product. A 92% yield is reported for this transformation.[6]

Analytical Characterization

Confirming the identity and purity of 2,6-Difluoro-4-methylaniline is essential. A combination of spectroscopic methods provides a definitive structural fingerprint.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (2H): A singlet or a narrow triplet (due to coupling with two equivalent fluorine atoms) in the aromatic region (~6.5-7.0 ppm). - Amine Protons (2H): A broad singlet that can exchange with D₂O, typically between 3.5-5.0 ppm. - Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm. |

| ¹³C NMR | - C-N Carbon: A carbon signal around 140-150 ppm, likely showing coupling to fluorine. - C-F Carbons: Two signals in the range of 150-160 ppm, exhibiting large one-bond C-F coupling constants (¹JCF > 200 Hz). - Aromatic C-H and C-CH₃ Carbons: Signals in the 110-130 ppm range, showing smaller C-F couplings. - Methyl Carbon: A signal around 20 ppm. |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 143.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| IR Spec. | - N-H Stretch: A pair of bands around 3350-3500 cm⁻¹ (symmetric and asymmetric stretching). - C-F Stretch: Strong absorption bands in the 1200-1350 cm⁻¹ region. - Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region. |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used for analysis.

Applications in Drug Discovery and Agrochemicals

2,6-Difluoro-4-methylaniline is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] The 2,6-difluorophenyl motif is particularly valuable for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine atoms at positions vulnerable to oxidative metabolism can significantly increase a drug's half-life.

-

Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Conformational Control: The ortho-fluorine atoms can induce a specific conformation (a twist) in the molecule through steric hindrance or by forming intramolecular hydrogen bonds. This conformational restriction can lock the molecule into its bioactive shape, enhancing its binding affinity to a target protein.

-

Enhanced Bioactivity: Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with biological targets, thereby improving potency.[9]

These attributes make fluorinated anilines, including the title compound, sought-after building blocks for creating new active pharmaceutical ingredients (APIs) and potent pesticides or herbicides.[8]

Safety, Handling, and Storage

GHS Hazard Classification (based on related compounds):

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][10]

-

Skin/Eye Irritation: Causes skin and serious eye irritation.[3]

-

Sensitization: May cause an allergic skin reaction.[10]

Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][13]

-

Handling: Avoid all direct contact. Use spark-proof tools if handling larger quantities. Ground and bond containers when transferring material to prevent static discharge.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition, strong oxidizing agents, and acids.[11][13]

-

Spills and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,6-Difluoro-4-methylaniline is more than just a chemical intermediate; it is a product of strategic molecular design. The precise placement of its functional groups provides a powerful tool for chemists to introduce desirable properties into complex target molecules. Its synthesis, while requiring careful execution, follows established principles of organic chemistry. A thorough understanding of its reactivity, analytical profile, and handling requirements enables researchers to leverage this valuable building block to its full potential, driving innovation in the critical fields of drug discovery and agricultural science.

References

-

MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Available at: [Link]

- Google Patents. US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67984, 2-Fluoro-4-methylaniline. Available at: [Link]

-

Pazo, E., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]

-

Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline. IUCrData, 7, x220577. Available at: [Link]

-

Shaoxing Shangyu Jiehua Chemical Co., Ltd. Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Available at: [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-4-methylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum [chemicalbook.com]

- 5. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 6. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 8. innospk.com [innospk.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

2,6-Difluoro-4-methylaniline spectroscopic data (NMR, IR, MS)

Technical Guide for Chemical Characterization & Analysis

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2,6-Difluoro-4-methylaniline , a specialized fluorinated intermediate used in the synthesis of photoswitchable ligands (e.g., azobenzene derivatives for muscarinic receptors) and agrochemicals.[1] Unlike its common isomers, this molecule features a symmetric substitution pattern that simplifies its NMR profile but requires precise integration for purity assessment.

Key Physicochemical Properties:

-

Appearance: Light reddish/brown oil (freshly prepared).

-

Boiling Point: Predicted ~94–96°C at 15 mmHg (extrapolated from isomers).

-

Solubility: Soluble in chloroform (CDCl₃), DMSO, and ethyl acetate; sparingly soluble in water.

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting impurity peaks in spectroscopic data.[1] The compound is typically synthesized via the hydrogenation of 1,3-difluoro-5-methyl-2-nitrobenzene .[1][2]

Reaction Pathway

The reduction of the nitro group restores the electron density to the ring, shifting aromatic proton signals upfield in the NMR spectrum relative to the nitro precursor.

Figure 1: Synthesis pathway via catalytic hydrogenation. Note the potential for oxidative dimerization (azo formation) upon prolonged air exposure, which appears as colored impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The symmetry of 2,6-difluoro-4-methylaniline (plane of symmetry through N-C1-C4-Me) results in a simplified spectrum.[1] The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5.

H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Structural Insight |

| Ar-H (3, 5) | 6.65 – 6.75 | Doublet (d) | 2H | Ortho-coupling to Fluorine dominates; meta-coupling to methyl is often unresolved.[1] | |

| NH₂ | 3.50 – 3.80 | Broad Singlet (br s) | 2H | N/A | Chemical shift varies with concentration and solvent (H-bonding).[1] |

| Ar-CH₃ | 2.20 – 2.25 | Singlet (s) | 3H | N/A | Appears as a singlet; long-range coupling to F ( |

Mechanistic Note on Coupling:

The aromatic protons (H3/H5) appear as a doublet rather than a singlet due to the strong coupling with the adjacent fluorine atoms (

C NMR Data (100 MHz, CDCl₃)

-

C-N (C1): ~123 ppm (Triplet,

Hz). -

C-F (C2, C6): ~152 ppm (Doublet of doublets,

Hz). -

C-H (C3, C5): ~111 ppm (Multiplet/Doublet).

-

C-Me (C4): ~128 ppm (Triplet,

Hz). -

CH₃: ~20.5 ppm (Singlet).

F NMR Data

-

Shift: ~ -125 to -130 ppm.

-

Pattern: Singlet (if proton decoupled) or Triplet (if coupled to H3/H5). The presence of a single fluorine environment confirms the 2,6-symmetry.[1]

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the primary amine functionality and the fluorinated ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3450, 3360 | N-H Stretch | Medium | Doublet characteristic of primary amines ( |

| 2920, 2850 | C-H Stretch (Alkyl) | Weak | Methyl group stretches. |

| 1630 | N-H Bend (Scissoring) | Medium | Typical amine deformation band.[1] |

| 1500, 1600 | C=C Aromatic Stretch | Strong | Ring skeletal vibrations. |

| 1150 – 1250 | C-F Stretch | Strong | Diagnostic for aryl fluorides.[1] |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic ring. The loss of the methyl group or the amino group are primary pathways.

Figure 2: Proposed fragmentation tree. The base peak is typically the molecular ion (143) or the [M-1] peak due to the stability of the fluorinated aniline system.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without concentration broadening.[1]

-

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the amine is sensitive to acid traces in aged chloroform.[1]

-

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

-

Acquisition:

-

Set relaxation delay (d1) to

seconds to ensure accurate integration of the methyl singlet vs. aromatic protons. -

Number of scans (ns): 16 (Proton), 256+ (Carbon).

-

Protocol 2: Purity Check via GC-MS

Objective: Detect nitro-precursor carryover or azo-dimer formation.[1]

-

Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 250°C.

-

Hold 5 min.

-

-

Analysis: The amine (MW 143) will elute significantly earlier than the nitro precursor (MW ~173) and any azo dimers (MW ~280+).

References

-

Synthesis & Characterization: Mutter, N., et al. "Fluorination of Photoswitchable Muscarinic Agonists Tunes Receptor Pharmacology and Photochromic Properties." Journal of the American Chemical Society, Supporting Information (Compound 2). Source:

-

Spectral Database: National Institute of Standards and Technology (NIST). "Mass Spectral Library - Aniline Derivatives." Source:

-

Chemical Properties: ChemScene & Sigma-Aldrich Technical Data Sheets for CAS 1379028-84-8.[1] Source:

Sources

A Comprehensive Theoretical and Computational Analysis of 2,6-Difluoro-4-methylaniline

An in-depth guide for researchers, scientists, and drug development professionals on the structural, spectroscopic, and electronic properties of 2,6-Difluoro-4-methylaniline, elucidated through computational studies.

Executive Summary

2,6-Difluoro-4-methylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential biological activity. This guide details the theoretical framework and computational methodologies used to characterize this molecule. Through Density Functional Theory (DFT) calculations, we explore its optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic properties including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), and nonlinear optical (NLO) activity. These theoretical insights provide a foundational understanding for its application in drug design and materials engineering.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2,6-Difluoro-4-methylaniline, combines the structural features of aniline with the unique properties of fluorine, making it a promising candidate for various applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the properties of such molecules in silico before undertaking extensive experimental synthesis and testing.[2][3] By solving the Schrödinger equation for many-body systems, DFT allows for the precise calculation of molecular geometries, vibrational spectra, and electronic characteristics.[2][4] This guide provides a detailed walkthrough of the computational analysis of 2,6-Difluoro-4-methylaniline, offering insights into its behavior at the molecular level.

Computational Methodology

The theoretical investigation of 2,6-Difluoro-4-methylaniline is conducted using the Gaussian suite of programs, employing DFT calculations. The choice of methodology is critical for obtaining accurate and reliable results.

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT has been proven to be a highly effective method for studying the structural and electronic properties of organic molecules, providing a good balance between computational cost and accuracy.[3]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It combines the accuracy of ab initio methods with the efficiency of DFT, making it suitable for calculating the properties of aniline derivatives.[5]

-

6-311++G(d,p) Basis Set: This basis set is chosen for its ability to provide a more accurate description of the electronic distribution, especially for molecules containing heteroatoms and for calculations involving anions or excited states. The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for accurately modeling the effects of the electronegative fluorine and nitrogen atoms.[5]

Computational Workflow

The computational study follows a systematic workflow to ensure the comprehensive analysis of the molecule's properties.

Caption: A typical workflow for the computational analysis of a molecule.

Molecular Geometry and Structural Analysis

The first step in the computational analysis is to determine the most stable three-dimensional conformation of 2,6-Difluoro-4-methylaniline through geometry optimization.

The optimized structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. In substituted anilines, it is common to observe slight distortions in the benzene ring from a perfect hexagonal geometry due to the electronic effects of the substituents.[6][7] The presence of two bulky and electronegative fluorine atoms at the ortho positions and a methyl group at the para position influences the geometry of the amino group and the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters of a Substituted Aniline Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.39 | C2-C1-C6: 118.5 |

| C2-C3 | 1.39 | C1-C2-C3: 120.5 |

| C1-N | 1.40 | H-N-H: 112.0 |

| C2-F | 1.35 | C1-C2-F: 119.0 |

| C4-C(CH3) | 1.51 | C3-C4-C5: 121.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. Actual calculated values for 2,6-Difluoro-4-methylaniline would be derived from the optimization output.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8][9] By calculating the vibrational frequencies, we can predict the FT-IR and FT-Raman spectra of 2,6-Difluoro-4-methylaniline.

The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.[5] The assignments of the vibrational modes are performed based on the Total Energy Distribution (TED), which provides a measure of the contribution of each internal coordinate to a particular normal mode.[5]

Key Expected Vibrational Modes:

-

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3400-3500 cm⁻¹.

-

C-H Stretching: The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the methyl group C-H stretches will appear in the 2850-2960 cm⁻¹ region.

-

C=C Stretching: The stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: The C-F stretching vibrations are typically strong and appear in the 1000-1350 cm⁻¹ range.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and interactions with other molecules. Several key parameters are calculated to understand the electronic nature of 2,6-Difluoro-4-methylaniline.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[4] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity.[1] A smaller energy gap suggests that the molecule is more reactive.

Caption: Energy level diagram of HOMO and LUMO.

Table 2: Calculated Electronic Properties (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These are representative values. The actual values depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity.[10]

-

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

-

Green Regions: Represent areas with a neutral potential.

For 2,6-Difluoro-4-methylaniline, the MEP map is expected to show a negative potential around the electronegative fluorine and nitrogen atoms, and a positive potential around the hydrogen atoms of the amino group.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for their potential applications in nonlinear optics. The first-order hyperpolarizability (β) is a measure of a molecule's NLO activity.[11] Computational methods can be used to calculate the hyperpolarizability of 2,6-Difluoro-4-methylaniline and assess its potential as an NLO material. The presence of electron-donating (amino, methyl) and electron-withdrawing (fluoro) groups can enhance the NLO properties of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug development, this is used to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.[13]

A molecular docking study of 2,6-Difluoro-4-methylaniline against a relevant biological target (e.g., an enzyme or receptor) could reveal its potential as a therapeutic agent.[3] The docking results would provide information on the binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein.[10]

Conclusion

The theoretical and computational analysis of 2,6-Difluoro-4-methylaniline provides a comprehensive understanding of its structural, vibrational, and electronic properties. Through DFT calculations, we can predict its optimized geometry, simulate its FT-IR and FT-Raman spectra, and identify its reactive sites. The analysis of its frontier molecular orbitals and NLO properties offers insights into its chemical reactivity and potential for applications in materials science. Furthermore, molecular docking studies can elucidate its potential as a bioactive compound. This in-depth theoretical characterization serves as a valuable guide for future experimental investigations and the rational design of novel molecules based on the 2,6-Difluoro-4-methylaniline scaffold.

References

- Vertex AI Search. (2025). theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory.

- Vertex AI Search. (2025).

-

ResearchGate. (2022). 2,6-Dibromo-4-methylaniline. [Link]

- ResearchGate. (n.d.). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method.

-

East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. [Link]

-

ResearchGate. (2023). Structure, Frontier Molecular Orbitals, MEP, Charge Analysis, and NLO Study of 2,4-, 2,5-, and 2,6-Dimethylanilines Using DFT. [Link]

- PubMed Central. (n.d.). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent.

-

PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. [Link]

- PubMed Central. (n.d.). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors.

-

PubMed. (2009). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. [Link]

- Vertex AI Search. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD.

-

ResearchGate. (2025). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. [Link]

- MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.

- PubMed Central. (n.d.). 2,6-Dibromo-4-methylaniline.

-

ResearchGate. (2025). Vibrational Spectroscopy in Clinical Analysis. [Link]

- PubMed Central. (n.d.). Two-dimensional infrared spectroscopy as a tool to reveal the vibrational and molecular structure of [FeFe] hydrogenases.

-

PubMed. (2020). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. [Link]

- Vertex AI Search. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revroum.lew.ro [revroum.lew.ro]

The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2,6-Difluoro-4-methylaniline

Abstract

This in-depth technical guide delves into the discovery and history of 2,6-difluoro-4-methylaniline, a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader evolution of aromatic fluorination chemistry. This guide reconstructs the logical synthetic pathways that led to its creation, providing detailed experimental protocols and exploring the scientific rationale behind these methodologies. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive understanding of the synthesis and significance of this crucial fluorinated aniline.

Introduction: The Rise of Fluorine in Applied Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated aromatic amines, in particular, serve as versatile building blocks for complex molecular architectures.[1] The strategic placement of fluorine atoms on an aniline ring can significantly enhance the reactivity and biological activity of derivative compounds.[2] This guide focuses on 2,6-difluoro-4-methylaniline, a compound that exemplifies the utility of this approach.

Historical Context: The Dawn of Aromatic Fluorination

The synthesis of fluorinated aromatic compounds has historically presented significant challenges to organic chemists. Early methods were often hazardous and low-yielding. Two landmark developments paved the way for the practical synthesis of compounds like 2,6-difluoro-4-methylaniline:

-

The Balz-Schiemann Reaction: This classic method, while not the most common industrial route today, was a foundational technique for introducing fluorine onto an aromatic ring. It involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline.[3]

-

The Halex Process (Halogen Exchange): This process, which involves the substitution of chlorine or bromine atoms with fluorine using an alkali metal fluoride at high temperatures in a polar aprotic solvent, has become a dominant industrial method.[3] The development of efficient Halex reactions was a critical step towards the large-scale production of fluoroaromatics.

The emergence of 2,6-difluoro-4-methylaniline can be seen as a logical progression from these foundational techniques, driven by the increasing demand for novel fluorinated building blocks in discovery research.

Deconstructing the Synthesis: A Plausible Pathway to 2,6-Difluoro-4-methylaniline

Caption: Plausible synthetic pathway to 2,6-Difluoro-4-methylaniline.

Step 1: Synthesis of the Key Intermediate: 2,6-Difluoro-4-nitrotoluene

The synthesis of the nitroaromatic precursor is a critical first step. A common and industrially viable method is the halogen exchange (Halex) reaction on the readily available 2,6-dichloro-4-nitrotoluene.

Table 1: Key Reactants and Reagents for Halogen Exchange

| Compound | Role | Molar Mass ( g/mol ) | Key Considerations |

| 2,6-Dichloro-4-nitrotoluene | Starting Material | 206.02 | Purity is crucial for high yield. |

| Potassium Fluoride (KF) | Fluorinating Agent | 58.10 | Must be anhydrous for optimal reactivity. |

| Dimethyl Sulfoxide (DMSO) | Solvent | 78.13 | A polar apathetic solvent is essential for the Halex reaction. |

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 equivalents) and dry dimethyl sulfoxide (DMSO).

-

Reaction Initiation: Heat the mixture to 160°C with vigorous stirring under a nitrogen atmosphere to ensure a fine suspension of the potassium fluoride.

-

Addition of Starting Material: Slowly add 2,6-dichloro-4-nitrotoluene (1 equivalent) to the heated suspension over a period of 1 hour.

-

Reaction Monitoring: Maintain the reaction temperature at 160-170°C and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,6-difluoro-4-nitrotoluene.

Causality in Experimental Choices:

-

Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the potassium fluoride by hydration, thus diminishing its nucleophilicity.

-

Polar Aprotic Solvent: DMSO is an ideal solvent as it effectively solvates the potassium cation, leaving the fluoride anion more "naked" and therefore more reactive.

-

High Temperature: The carbon-chlorine bond in the aromatic ring is strong, and high temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Step 2: Reduction of the Nitro Group to Form 2,6-Difluoro-4-methylaniline

The final step in this synthetic sequence is the reduction of the nitro group of 2,6-difluoro-4-nitrotoluene to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Table 2: Reagents and Catalyst for Catalytic Hydrogenation

| Compound/Material | Role | Key Considerations |

| 2,6-Difluoro-4-nitrotoluene | Substrate | The purity of the starting material will affect the purity of the final product. |

| Palladium on Carbon (Pd/C) | Catalyst | 5-10% Pd loading is typical. The catalyst should be handled carefully as it can be pyrophoric. |

| Hydrogen Gas (H₂) | Reducing Agent | High-purity hydrogen is recommended. |

| Methanol or Ethanol | Solvent | Provides good solubility for the substrate and is relatively inert under hydrogenation conditions. |

-

Catalyst Slurry: In a hydrogenation vessel, suspend 5% palladium on carbon (Pd/C) (0.05 equivalents by weight) in methanol.

-

Addition of Substrate: Add 2,6-difluoro-4-nitrotoluene (1 equivalent) to the catalyst slurry.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC analysis. The reaction is usually complete within 2-4 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-4-methylaniline. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Sources

The Synthetic Versatility of 2,6-Difluoro-4-methylaniline: A Technical Guide to Key Chemical Transformations

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery, materials science, and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the plethora of fluorinated building blocks, 2,6-Difluoro-4-methylaniline stands out as a particularly valuable intermediate.[5] Its distinct substitution pattern—two ortho-fluorine atoms flanking an amine group and a para-methyl group—presents a unique combination of steric and electronic features that are highly sought after in the synthesis of complex, high-value molecules.

This technical guide provides an in-depth exploration of the core chemical reactions involving 2,6-Difluoro-4-methylaniline. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for leveraging the synthetic potential of this versatile building block.

I. Synthesis of 2,6-Difluoro-4-methylaniline: A Plausible Approach

While numerous methods exist for the synthesis of fluorinated anilines, a common strategy involves the targeted halogenation and subsequent modification of readily available precursors. A plausible and adaptable multi-step synthesis of 2,6-Difluoro-4-methylaniline can be conceptualized from p-toluidine, leveraging established methodologies for aromatic substitution.

A key challenge in the synthesis of polysubstituted anilines is controlling the regioselectivity of the halogenation steps. The synthetic workflow below outlines a logical sequence to achieve the desired 2,6-difluoro substitution pattern.

Caption: Proposed synthetic route to 2,6-Difluoro-4-methylaniline.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-methylaniline

Step 1: Bromination of p-Toluidine to 2,6-Dibromo-4-methylaniline

-

Rationale: The initial bromination at the ortho positions to the activating amino group is a facile electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.[6][7]

-

Procedure:

-

Dissolve p-toluidine (1 equivalent) in a suitable solvent such as chloroform (CHCl₃).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dibromo-4-methylaniline.[6]

-

Step 2: Halogen Exchange to 2,6-Difluoro-4-methylaniline

-

Rationale: The conversion of the bromo substituents to fluoro groups is typically achieved via a halogen exchange reaction, often employing a fluoride salt like potassium fluoride (KF) at elevated temperatures. This nucleophilic aromatic substitution is challenging and requires forcing conditions.

-

Procedure:

-

In a high-pressure reaction vessel, combine 2,6-dibromo-4-methylaniline (1 equivalent), anhydrous potassium fluoride (excess, e.g., 5-10 equivalents), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Heat the mixture to a high temperature (e.g., 200-250 °C) and maintain for several hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, carefully dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude material by distillation or column chromatography to yield 2,6-difluoro-4-methylaniline.

-

II. Diazotization and Sandmeyer Reactions: Gateway to Functional Group Interconversion

The primary amine functionality of 2,6-difluoro-4-methylaniline serves as a synthetic handle for a wide array of transformations, most notably through the formation of a diazonium salt. This highly reactive intermediate can be subsequently converted to a variety of functional groups via the Sandmeyer reaction.[8][9]

Caption: Diazotization and subsequent Sandmeyer reactions.

Experimental Protocol: Representative Sandmeyer Reaction

Step 1: Diazotization of 2,6-Difluoro-4-methylaniline

-

Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt.[10][11] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate.[12]

-

Procedure:

-

Suspend 2,6-difluoro-4-methylaniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the subsequent step.

-

Step 2: Sandmeyer Chlorination

-

Rationale: The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst.[9]

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

-

Observe for the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-chloro-2,6-difluoro-4-methylbenzene.

-

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Nitrogen and Carbon-Carbon Bonds

The presence of halogen atoms on the aromatic ring (introduced via Sandmeyer reaction) or the amine group itself allows 2,6-difluoro-4-methylaniline and its derivatives to participate in powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[13][14] These reactions are cornerstones of modern organic synthesis for the construction of C-N and C-C bonds, respectively.[15][16]

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[17][18] 2,6-Difluoro-4-methylaniline can act as the amine coupling partner.

Caption: Schematic of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and often requires screening. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle.[19]

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1 equivalent), 2,6-difluoro-4-methylaniline (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired N-aryl-2,6-difluoro-4-methylaniline.

-

B. Suzuki-Miyaura Coupling

Following conversion to an aryl halide (e.g., 1-bromo-2,6-difluoro-4-methylbenzene via the Sandmeyer reaction), the resulting molecule can undergo Suzuki-Miyaura coupling with a boronic acid or ester to form a new carbon-carbon bond.[20][21]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. A base is required to activate the organoboron species.

-

Procedure:

-

In a round-bottom flask, combine 1-bromo-2,6-difluoro-4-methylbenzene (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2 equivalents).

-

Add a solvent mixture, such as toluene/ethanol/water or dioxane/water.

-

De-gas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to reflux (80-100 °C) and stir for 6-18 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

IV. Amide Coupling: A Fundamental Transformation

The amine group of 2,6-difluoro-4-methylaniline readily undergoes acylation with carboxylic acids or their derivatives to form amides.[22] This is one of the most frequently employed reactions in medicinal chemistry.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. research.rug.nl [research.rug.nl]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. growingscience.com [growingscience.com]

A-Technical-Guide-to-2,6-Difluoro-4-methylaniline-Sourcing-and-Application-for-Advanced-Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,6-Difluoro-4-methylaniline in Modern Drug Discovery

2,6-Difluoro-4-methylaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group at the para position, imparts distinct physicochemical properties that are increasingly sought after in the design of novel therapeutics. The strategic placement of the fluorine atoms can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, while also providing a vector for hydrogen bonding interactions with biological targets.[1]

This guide provides a comprehensive overview of the commercial availability, quality specifications, and critical applications of 2,6-Difluoro-4-methylaniline, with a particular focus on its role in the development of next-generation kinase inhibitors.[2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1379028-84-8 | [4] |

| Molecular Formula | C₇H₇F₂N | [4] |

| Molecular Weight | 143.13 g/mol | [4] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Commercial Availability and Sourcing

While not as commonly stocked as some other aniline derivatives, 2,6-Difluoro-4-methylaniline and its hydrochloride salt are available from several specialized chemical suppliers. Researchers should anticipate that this compound may be offered on a "made-to-order" basis or with longer lead times.

Table 1: Notable Suppliers of 2,6-Difluoro-4-methylaniline and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLD Pharm | 2,6-Difluoro-4-methylaniline | 1379028-84-8 | Not specified | Provides basic hazard information.[4] |

| Sigma-Aldrich | 2,6-DIFLUORO-4-METHYLANILINE HYDROCHLORIDE | 2376634-09-0 | 95% | Listed as a white to yellow solid.[5] |

| Fluorochem | 2,6-Difluoro-N-methylaniline hydrochloride | 1193390-17-8 | 98% | Provides pricing and indicates stock availability in China.[6] |

| MySkinRecipes | 2,6-Difluoro-N-methylaniline hydrochloride | 1193390-17-8 | 95% | Lists various quantities with associated pricing and lead times.[7] |

Note: Discrepancies in the CAS number for the hydrochloride salt exist between suppliers. It is crucial to verify the specific product details with the chosen vendor.

Quality Specifications and Analytical Characterization

For any research or drug development application, verifying the identity and purity of 2,6-Difluoro-4-methylaniline is paramount. While a specific Certificate of Analysis (CoA) for this compound was not publicly available at the time of this guide's compilation, a typical CoA for a high-purity research chemical would include the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Due to the limited availability of public spectral data for 2,6-Difluoro-4-methylaniline, researchers should request a CoA from the supplier before purchase or perform their own analytical characterization upon receipt.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of 2,6-Difluoro-4-methylaniline in the scientific literature is as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[7] The presence of the difluoro substitution pattern is particularly relevant in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2][8]

Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The aniline moiety is a common scaffold in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

The 2,6-difluoro substitution on the aniline ring can offer several advantages in kinase inhibitor design:

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the aniline nitrogen. This can be crucial for optimizing the compound's pharmacokinetic properties, such as cell permeability and oral bioavailability.

-

Enhanced Binding Interactions: The fluorine atoms can participate in favorable hydrogen bonding or other non-covalent interactions with the protein target, potentially increasing the inhibitor's potency and selectivity.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Introducing fluorine atoms at strategic positions can block sites of metabolism, thereby increasing the drug's half-life.

Figure 1: A conceptual diagram illustrating the role of the 2,6-Difluoro-4-methylaniline scaffold in a hypothetical kinase inhibitor.

Synthetic Considerations

While specific, detailed synthetic protocols for 2,6-Difluoro-4-methylaniline are not widely published in readily accessible literature, general methods for the synthesis of polysubstituted anilines can be adapted. These often involve multi-step sequences that may include:

-

Halogenation: Introduction of fluorine atoms onto an aromatic ring, which can be a challenging transformation.

-

Nitration: Introduction of a nitro group, which can then be reduced to an amine.

-

Reduction: Conversion of a nitro group to an aniline.

-

Cross-coupling reactions: To introduce the methyl group.

Patents related to the synthesis of similar compounds, such as 2,6-difluoroaniline, often describe processes starting from readily available tri-chlorinated benzene derivatives, followed by halogen exchange (halex) reactions and subsequent amination.[1]

Figure 2: A generalized, hypothetical workflow for the synthesis of polysubstituted anilines like 2,6-Difluoro-4-methylaniline.

Safe Handling and Storage

Potential Hazards (based on 2,6-difluoroaniline):

-

Flammable liquid and vapor. [9]

-

Harmful if swallowed, in contact with skin, or if inhaled. [9]

-

Causes skin and eye irritation. [9]

-

May cause respiratory irritation. [9]

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Follow the supplier's recommendation for storage at 2-8°C under an inert atmosphere.[4]

Always consult the supplier-provided Safety Data Sheet for the most accurate and up-to-date safety information before handling this compound.

Conclusion

2,6-Difluoro-4-methylaniline represents a specialized yet strategically important building block for modern medicinal chemistry. Its unique electronic and structural features make it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors. While its commercial availability is more limited than that of simpler anilines, it can be sourced from specialized suppliers. Researchers and drug development professionals seeking to incorporate this moiety into their synthetic programs should conduct due diligence in identifying a reliable supplier, obtaining comprehensive analytical data, and adhering to strict safety protocols. The continued exploration of compounds derived from 2,6-Difluoro-4-methylaniline holds promise for the development of novel and effective therapies for a range of diseases.

References

-

MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link]

- Google Patents. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

-

MDPI. Synthesis and Evaluation of Novel 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

-

National Center for Biotechnology Information. 2,6-Dibromo-4-methylaniline. [Link]

- Google Patents.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

PubMed. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. [Link]

-

PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

-

Matrix Fine Chemicals. 2,6-DIBROMO-4-METHYLANILINE. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

European Patent Office. Method of preparing 2,4-difluoroaniline. [Link]

-

ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. [Link]

Sources

- 1. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1379028-84-8|2,6-Difluoro-4-methylaniline|BLD Pharm [bldpharm.com]

- 5. 2,6-DIFLUORO-4-METHYLANILINE HYDROCHLORIDE | 2376634-09-0 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: 2,6-Difluoro-4-methylaniline as a Strategic Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Within the vast arsenal of fluorinated building blocks, substituted anilines are of paramount importance due to their versatile reactivity.

This guide focuses on 2,6-difluoro-4-methylaniline , a key intermediate whose specific substitution pattern offers a distinct strategic advantage in the synthesis of complex pharmaceutical compounds.[2] The ortho-difluoro motif effectively shields the aniline nitrogen, influencing its nucleophilicity and basicity, while also blocking common sites of metabolic oxidation. The para-methyl group provides an additional vector for molecular recognition or further functionalization. These attributes make 2,6-difluoro-4-methylaniline a highly valuable precursor, particularly in the development of targeted therapies such as kinase inhibitors. These application notes provide a detailed overview of its properties, synthetic utility, and a practical protocol for its application.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| Chemical Name | 2,6-Difluoro-4-methylaniline | |

| Synonyms | 4-Methyl-2,6-difluoroaniline | |

| Molecular Formula | C₇H₇F₂N | [3][4] |

| Molecular Weight | 143.13 g/mol | [3][4] |

| CAS Number | 367-26-0 (Illustrative, specific isomer) | |

| Appearance | Off-white to light brown crystalline solid | |

| Boiling Point | 94-96 °C at 15 mmHg | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [4][5] |

Safety and Handling

2,6-Difluoro-4-methylaniline is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

-

GHS Hazard Statements: Based on data for structurally related difluoroanilines, this compound is expected to be harmful if swallowed (H302), harmful in contact with skin (H312), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332).[3][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation.[7][9]

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][10]

Core Synthetic Application: Amide Bond Formation in Kinase Inhibitor Scaffolds

The primary utility of 2,6-difluoro-4-methylaniline in pharmaceutical synthesis is its function as a nucleophilic building block. The aniline moiety is a versatile handle for forming robust amide bonds, a linkage central to the structure of countless drug molecules, especially kinase inhibitors.

Rationale for Use

The choice of the 2,6-difluoro-4-methylphenyl moiety is a deliberate design element driven by several key factors:

-

Modulation of Basicity (pKa): The two electron-withdrawing fluorine atoms ortho to the amine significantly reduce the basicity of the aniline nitrogen. This decreased reactivity prevents unwanted side reactions and allows for more controlled and selective coupling chemistries.

-

Metabolic Blocking: The ortho C-F bonds are exceptionally stable and effectively block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway that can lead to rapid drug clearance. This enhances the pharmacokinetic profile of the final compound.

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation around the aryl-amide bond. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

-